molecular formula C8H8O3 B14754362 1-(2-Furanyl)butane-2,3-dione

1-(2-Furanyl)butane-2,3-dione

Cat. No.: B14754362
M. Wt: 152.15 g/mol
InChI Key: MEMAJIPWADYTCL-UHFFFAOYSA-N
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Description

Context within Furan (B31954) Chemistry

Furan is a five-membered aromatic ring containing four carbon atoms and one oxygen atom. perlego.comwikipedia.orgbritannica.com This structure is a cornerstone in heterocyclic chemistry. numberanalytics.com The oxygen atom donates electrons to the ring, which imparts a high degree of electron density and makes furan and its derivatives highly reactive towards electrophiles. numberanalytics.com Its aromatic character is modest compared to benzene (B151609), making it susceptible to reactions that can lead to de-aromatization, a feature widely exploited in organic synthesis. perlego.comwikipedia.org

Furan derivatives are found in a variety of natural products and are synthesized for use in medicinal chemistry and materials science. perlego.comnumberanalytics.com The parent furan is produced industrially from furfural (B47365), which is derived from agricultural byproducts like corncobs. perlego.combritannica.com The furan ring can be synthesized through various methods, including the well-known Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones. pharmaguideline.comnih.gov The reactivity of the furan ring allows for a wide range of chemical transformations, making it a versatile building block, or synthon, for creating complex acyclic, alicyclic, and heterocyclic structures. perlego.com

Table 1: Properties of Furan

Data sourced from reference wikipedia.org

Significance of the Butanedione Scaffold in Organic Synthesis

The butanedione scaffold, specifically the 1,2-diketone (like in 1-(2-Furanyl)butane-2,3-dione) and 1,3-diketone arrangements, is a crucial functional group in organic synthesis. Diketones are important precursors for creating a wide variety of organic molecules. researchgate.net For instance, 1,4-diketones are key substrates for synthesizing five-membered heterocyclic rings like furans, pyrroles, and thiophenes through the Paal-Knorr synthesis. nih.gov

The synthesis of 2,3-butanedione (B143835), also known as diacetyl, has been explored using various catalytic methods, often involving the selective oxidation of 2-butanone. researchgate.netmdpi.com This compound is a well-known flavor component, notably providing a buttery taste. mdpi.comdtu.dk

In synthetic chemistry, the adjacent carbonyl groups in α-diketones (1,2-diketones) and the activated methylene (B1212753) group in β-diketones (1,3-diketones) provide multiple reaction sites. This functionality allows for the construction of complex carbon skeletons and the introduction of diverse functional groups. Methods to synthesize 1,3-diketones often involve the C-acylation of ketone enolates. organic-chemistry.org The versatility of the diketone scaffold makes it a valuable tool for synthetic chemists aiming to build complex molecular architectures. researchgate.net

Overview of Academic Research Trajectories for Furanyl-Substituted Diketones

Academic research on furanyl-substituted diketones primarily focuses on the development of novel synthetic methodologies and their application as building blocks for bioactive compounds and functional materials. researchgate.net Scientists have developed numerous strategies to synthesize substituted furans, often involving metal-catalyzed reactions to ensure high yields and selectivity. organic-chemistry.orgnih.gov

Research has demonstrated the synthesis of furyl ketones from precursors like furfural or by constructing the furan ring from acyclic starting materials. scribd.comacs.org For example, 2-acetylfuran, a closely related furyl ketone, is synthesized industrially via the Friedel-Crafts acylation of furan and serves as an important intermediate for pharmaceuticals like the antibiotic cefuroxime. wikipedia.org

The development of efficient, metal-free, one-pot syntheses for multisubstituted furans is an active area of investigation, aiming for milder and more environmentally friendly reaction conditions. nih.gov The conversion of furanyl ketones into other complex structures, such as pyrazole (B372694) derivatives, highlights their utility as versatile intermediates. researchgate.net The overarching goal of this research is to expand the synthetic toolbox for creating functional molecules derived from the furan scaffold. researchgate.net

Table 2: Properties of 1-(2-Furyl)-1,3-butanedione (B1293795)

Note: Data for the isomeric 1-(2-Furyl)-1,3-butanedione is presented due to limited available data for this compound. Data sourced from reference sigmaaldrich.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H8O3

Molecular Weight

152.15 g/mol

IUPAC Name

1-(furan-2-yl)butane-2,3-dione

InChI

InChI=1S/C8H8O3/c1-6(9)8(10)5-7-3-2-4-11-7/h2-4H,5H2,1H3

InChI Key

MEMAJIPWADYTCL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(=O)CC1=CC=CO1

Origin of Product

United States

Synthetic Methodologies and Reaction Pathways of Furanyl Diketones

Synthetic Routes to Related Furanyl-Substituted Diketones

Condensation and Nucleophilic Addition Reactions

Formation of Heterocyclic Scaffolds from Beta-Diketones (e.g., Pyrazoles, Isoxazoles, Pyrimidines)

The 1,3-dicarbonyl moiety within 1-(2-furanyl)butane-2,3-dione serves as a versatile precursor for the synthesis of various five- and six-membered heterocyclic systems. The classical approach to these scaffolds involves condensation reactions with dinucleophilic reagents.

Pyrazoles: The reaction of 1,3-diketones with hydrazine (B178648) derivatives is a fundamental and widely employed method for the synthesis of pyrazoles, often referred to as the Knorr pyrazole (B372694) synthesis. youtube.comnih.gov In the case of this compound, condensation with hydrazine would be expected to yield 3-(2-furanyl)-5-methyl-1H-pyrazole. The reaction proceeds through the initial formation of a hydrazone, followed by intramolecular cyclization and dehydration to form the aromatic pyrazole ring. youtube.com The use of substituted hydrazines allows for the introduction of various substituents on the pyrazole nitrogen. While the reaction with symmetrical 1,3-diketones yields a single product, unsymmetrical diketones like this compound can potentially lead to a mixture of regioisomers, although steric and electronic factors often favor one isomer. dergipark.org.tr DFT calculations have shown that substituting phenyl groups with 2-furanyl groups on a 4H-pyrazole scaffold can significantly decrease the rate of certain rearrangements, enabling the isolation of specific isomers. researchgate.net

Isoxazoles: Analogous to pyrazole synthesis, the condensation of 1,3-diketones with hydroxylamine (B1172632) hydrochloride provides a direct route to isoxazoles. nih.govresearchgate.net This reaction, when applied to this compound, would likely produce 3-(2-furanyl)-5-methylisoxazole. The process involves the formation of an oxime intermediate, which then undergoes cyclization and dehydration. researchgate.net The reaction conditions can be mild, and various catalysts can be employed to improve yields and regioselectivity. organic-chemistry.org For instance, reactions can be carried out in ionic liquids for an environmentally friendly approach or using metal-free procedures. nih.govresearchgate.net

Pyrimidines: The synthesis of pyrimidines from 1,3-dicarbonyl compounds is classically achieved through the Biginelli reaction or similar condensations with urea (B33335), thiourea (B124793), or amidines. youtube.com For this compound, reaction with urea in the presence of an acid catalyst would be anticipated to form 6-(2-furanyl)-4-methylpyrimidin-2(1H)-one. The mechanism involves the formation of an N-acyliminium ion intermediate, followed by cyclocondensation and dehydration. youtube.com Variations of this reaction allow for the synthesis of a wide array of substituted pyrimidine (B1678525) derivatives.

Table 1: Expected Heterocyclic Products from this compound
ReagentExpected HeterocycleGeneral Reaction Type
Hydrazine3-(2-Furanyl)-5-methyl-1H-pyrazoleKnorr Pyrazole Synthesis
Hydroxylamine3-(2-Furanyl)-5-methylisoxazoleIsoxazole (B147169) Synthesis
Urea6-(2-Furanyl)-4-methylpyrimidin-2(1H)-oneBiginelli-type Reaction

Strategies for Constructing Complex Molecular Architectures

The furan (B31954) ring and the diketone functionality of this compound offer distinct handles for the construction of more complex molecular architectures.

One key strategy involves leveraging the furan moiety as a diene in Diels-Alder reactions. Furans can react with various dienophiles to form oxabicycloheptene adducts, which can then be converted into a range of other cyclic and aromatic compounds. researchgate.net The electron-rich nature of the furan ring in this compound suggests it would readily participate in normal-electron-demand Diels-Alder reactions with electron-deficient dienophiles. The resulting adducts can serve as precursors to highly functionalized cyclohexanes, cyclohexenes, and even aromatic compounds through subsequent transformations like ring-opening, dehydration, or aromatization.

Another approach is to utilize the diketone portion of the molecule as a scaffold for building fused ring systems. For example, Knoevenagel condensation of the active methylene (B1212753) group between the two carbonyls with various aldehydes can introduce new substituents, which can then participate in intramolecular cyclization reactions. nih.gov Furthermore, the diketone can be used to construct fused heterocyclic systems beyond the simple pyrazoles and isoxazoles mentioned earlier. For instance, reaction with ortho-phenylenediamine could lead to the formation of a benzodiazepine (B76468) ring system.

The combination of the reactivity of both the furan and diketone components allows for the design of domino reactions, where a single synthetic operation leads to a significant increase in molecular complexity. For example, a reaction could be initiated on the diketone moiety, leading to an intermediate that subsequently undergoes a reaction involving the furan ring.

Mechanistic Studies of Synthetic Transformations

Understanding the mechanisms of the reactions involving this compound is crucial for controlling selectivity and optimizing reaction conditions.

Electron Transfer and Radical Intermediates

While many reactions of diketones proceed through ionic intermediates, the involvement of electron transfer processes and radical intermediates is also possible, particularly under specific conditions such as photolysis or in the presence of single-electron transfer reagents. nih.gov For instance, the enolate of this compound could potentially undergo single-electron oxidation to form an α-keto radical. nih.gov Such radicals can participate in various C-C and C-heteroatom bond-forming reactions.

The furan ring itself can also be involved in radical reactions. The pyrolysis of furan compounds is known to proceed through radical mechanisms, involving the formation of various radical species. researchgate.net While these conditions are harsh, they highlight the potential for the furan moiety to engage in radical pathways. In the context of synthetic transformations, radical addition to the furan ring or hydrogen atom abstraction from the methyl group of the diketone side chain could initiate radical cyclization or polymerization processes.

Role of Catalysts and Reaction Conditions

Catalysts and reaction conditions play a pivotal role in directing the outcome of reactions involving this compound.

Catalysis in Heterocycle Formation: The synthesis of pyrazoles and isoxazoles from 1,3-diketones is often catalyzed by acids to facilitate the dehydration steps. dergipark.org.trresearchgate.net However, base catalysis is also employed in some instances. The choice of catalyst can influence the regioselectivity of the reaction with unsymmetrical diketones. For pyrimidine synthesis via the Biginelli reaction, Brønsted or Lewis acids are commonly used. youtube.com

Metal Catalysis: Palladium catalysts are widely used in furan chemistry, for example, in cross-coupling reactions to functionalize the furan ring. rsc.org Palladium-catalyzed reactions could also be employed in the synthesis of the furan precursor to this compound itself. mdpi.com Copper catalysts are also known to be effective in certain transformations involving diketones and in the synthesis of pyrazoles. organic-chemistry.org

Reaction Conditions: Temperature, solvent, and the stoichiometry of reactants are critical parameters. For instance, in the synthesis of pyrazoles, controlling the temperature can be crucial for preventing side reactions. dergipark.org.tr The choice of solvent can affect the solubility of reactants and intermediates, thereby influencing reaction rates and yields. mdpi.com

Table 2: Influence of Catalysts and Conditions
Reaction TypeCatalyst/ConditionEffect
Pyrazole/Isoxazole SynthesisAcid/Base CatalysisPromotes condensation and dehydration; can influence regioselectivity.
Pyrimidine SynthesisBrønsted/Lewis AcidsCatalyzes the Biginelli-type reaction.
Furan FunctionalizationPalladium CatalystsEnables cross-coupling reactions on the furan ring.
GeneralTemperature and SolventAffects reaction rates, yields, and selectivity.

Intramolecular Cyclization Pathways

The structure of this compound allows for several potential intramolecular cyclization pathways, leading to the formation of fused ring systems. Under acidic conditions, the oxygen of the furan ring could act as a nucleophile, attacking one of the carbonyl groups, which could lead to a furan-fused lactone or a related bicyclic system after rearrangement.

Sustainable Synthetic Methodologies for Diketones

The development of sustainable synthetic methods is a key focus in modern chemistry. For this compound, sustainability can be addressed from two main perspectives: the source of the starting materials and the nature of the synthetic process.

The furan moiety is particularly attractive from a sustainability standpoint, as furfural (B47365), a key precursor to many furan derivatives, can be readily obtained from the dehydration of pentose (B10789219) sugars derived from lignocellulosic biomass. mdpi.com This renewable feedstock provides a green alternative to petroleum-based starting materials. The conversion of furfural to the necessary furanic precursors for the synthesis of this compound can be achieved through various catalytic processes.

In terms of the synthetic process, green chemistry principles can be applied. This includes the use of non-toxic and recyclable catalysts, minimizing the use of hazardous solvents (e.g., performing reactions in water or under solvent-free conditions), and designing atom-economical reactions that maximize the incorporation of starting material atoms into the final product. nih.govresearchgate.net For example, one-pot multicomponent reactions for the synthesis of heterocyclic scaffolds from diketones are highly desirable as they reduce the number of synthetic steps and purification procedures, thereby minimizing waste.

Mechanochemical Synthesis Approaches

Extensive research into the available scientific literature and chemical databases reveals a notable absence of specific studies detailing the mechanochemical synthesis of this compound. While mechanochemistry, particularly through methods like ball milling, has emerged as a significant green chemistry approach for various organic transformations, its application to the synthesis of this specific furanyl diketone or closely related analogues has not been documented in the reviewed sources. rsc.orgnih.govresearchgate.net

Mechanochemical methods offer several advantages, including solvent-free reaction conditions, reduced waste, and sometimes unique reactivity compared to traditional solution-phase synthesis. rsc.orgresearchgate.net These techniques have been successfully applied to a wide range of reactions, including the synthesis of N-heterocycles, halogenated organic compounds, and various condensation reactions. nih.govmdpi.com For instance, ball milling has been effectively used in the synthesis of pyrrole (B145914) and indole (B1671886) derivatives from enamine ketones and in the chlorination of ketones. mdpi.com

The synthesis of furan derivatives and dicarbonyl compounds has been explored through various conventional methods. The Paal-Knorr furan synthesis, for example, is a classic method that proceeds from 1,4-dicarbonyl compounds. youtube.com Another well-known method is the Feist-Benary furan synthesis, which utilizes α-halogen ketones and β-dicarbonyl compounds. youtube.com Acylation reactions of furan, which are pertinent to the formation of furanyl ketones, are typically carried out using acylating agents like acetic anhydride (B1165640) or acetyl chloride in the presence of catalysts such as aluminum chloride or boron trifluoride complexes. google.com

While these conventional methods are established, the application of mechanochemical approaches to the direct synthesis of this compound remains an unexplored area of research based on the available literature. The potential for developing a solvent-free, efficient mechanochemical route to this and other furanyl diketones presents an opportunity for future research in the field of green and sustainable chemistry.

Data on Mechanochemical Synthesis of Related Compound Classes:

While no data exists for the target compound, the following table provides examples of mechanochemical synthesis for other classes of organic compounds to illustrate the general conditions and outcomes of this methodology.

ReactantsProduct TypeMechanochemical MethodReaction TimeYieldReference
Ketones, Trichloroisocyanuric acid, p-TSAα-chloroketonesBall millingNot specifiedGood mdpi.com
trans-1,2 dibenzoylethene, Primary/secondary enamine esters or ketonesPyrrole and indole productsBall millingNot specifiedQuantitative mdpi.com
Chalcone, Phenylhydrazine, NaHSO₄·H₂O1,3,5-triaryl-2-pyrazolineHigh-speed ball millingNot specifiedUp to 93% mdpi.com

Advanced Spectroscopic Characterization and Structural Elucidation of Furanyl Diketones

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique used to determine the structure of organic molecules. By observing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

One-Dimensional NMR (¹H and ¹³C NMR) for Primary Structural Information

One-dimensional NMR experiments, specifically proton (¹H) and carbon-13 (¹³C) NMR, are fundamental for the initial structural elucidation of a molecule like 1-(2-Furanyl)butane-2,3-dione.

Chemical Shift Analysis and Electronic Environment

The chemical shift (δ) in an NMR spectrum indicates the electronic environment of a nucleus. Electron-withdrawing groups deshield a nucleus, causing its signal to appear at a higher chemical shift (downfield), while electron-donating groups shield the nucleus, shifting its signal to a lower chemical shift (upfield). epa.govwisc.edu

For this compound, the furan (B31954) ring and the two carbonyl groups of the diketone moiety are the most influential features. The carbonyl groups are strongly electron-withdrawing and will significantly deshield adjacent protons and carbons. libretexts.org The furan ring, an aromatic heterocycle, also possesses distinct electronic properties that influence the chemical shifts of its protons and carbons.

¹H NMR Spectroscopy: The predicted ¹H NMR spectrum of this compound would exhibit signals for the methyl protons and the three protons of the furan ring.

Methyl Protons (H-4): The protons of the methyl group (C-4) would appear as a singlet, as there are no adjacent protons to cause splitting. Being adjacent to a carbonyl group (C-3), these protons would be deshielded and are expected to resonate in the range of δ 2.0-2.5 ppm.

Furan Protons (H-3', H-4', H-5'): The protons on the furan ring would show characteristic shifts. The proton at the C-5' position (H-5') is adjacent to the oxygen atom and is typically the most deshielded of the furan protons, expected around δ 7.4-7.6 ppm. The proton at C-3' (H-3') would likely appear in the region of δ 6.3-6.5 ppm, and the proton at C-4' (H-4') would be found at a similar chemical shift, around δ 6.4-6.6 ppm. spectrabase.com The proximity of the diketone substituent would further influence these shifts.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about each unique carbon atom in the molecule.

Carbonyl Carbons (C-2, C-3): The carbon atoms of the two carbonyl groups are highly deshielded and would appear significantly downfield, typically in the range of δ 190-215 ppm for ketones. wisc.edulibretexts.org

Furan Carbons (C-2', C-3', C-4', C-5'): The carbons of the furan ring would have characteristic chemical shifts. The carbon attached to the diketone chain (C-2') would be the most downfield of the furan carbons due to the electron-withdrawing effect of the substituent. The other furan carbons would appear in the aromatic region, generally between δ 110-150 ppm. nih.gov

Methyl Carbon (C-4): The methyl carbon, being adjacent to a carbonyl group, would be found in the range of δ 25-35 ppm.

Methylene (B1212753) Carbon (C-1): The methylene carbon (C-1) is not present in this compound. The carbon of the butane (B89635) chain attached to the furan ring is a carbonyl carbon (C-2).

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Position Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
42.330
3'6.4112
4'6.5118
5'7.5147
2-195
3-205
2'-150
Scalar Coupling Constants and Spin-Spin Interactions

Scalar coupling, or spin-spin splitting, arises from the interaction of the magnetic moments of neighboring non-equivalent nuclei. The coupling constant, J, is the distance between the split peaks and is measured in Hertz (Hz). This value is independent of the external magnetic field strength.

In this compound, the protons on the furan ring would exhibit coupling with each other. The typical coupling constants for furan protons are:

³JH3'-H4' ≈ 3.0-4.0 Hz

³JH4'-H5' ≈ 1.5-2.5 Hz

⁴JH3'-H5' ≈ 0.5-1.5 Hz

Therefore, in the ¹H NMR spectrum:

The signal for H-5' would appear as a doublet of doublets due to coupling with H-4' and H-3'.

The signal for H-4' would appear as a doublet of doublets from coupling to H-3' and H-5'.

The signal for H-3' would appear as a doublet of doublets due to coupling with H-4' and a smaller long-range coupling to H-5'.

The methyl protons at C-4 would appear as a singlet as there are no adjacent protons.

Two-Dimensional and Multi-Dimensional NMR Techniques for Connectivity and Stereochemistry

2D NMR techniques provide correlations between different nuclei, offering a more detailed picture of the molecular structure by establishing connectivity.

Homonuclear Correlated Spectroscopy (COSY, TOCSY)

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. fishersci.at For this compound, a COSY spectrum would show cross-peaks between the coupled protons on the furan ring (H-3', H-4', and H-5'), confirming their connectivity. No cross-peaks would be expected for the methyl protons as they are isolated.

TOCSY (Total Correlation Spectroscopy): TOCSY extends the correlations seen in COSY to an entire spin system. In this molecule, a TOCSY experiment would show correlations between all the protons within the furan ring spin system. Irradiating one of the furan protons would reveal the signals of the other two.

Heteronuclear Correlation Spectroscopy (HSQC, HMQC, HMBC)

HSQC (Heteronuclear Single Quantum Coherence) and HMQC (Heteronuclear Multiple Quantum Coherence): These experiments show correlations between protons and the carbons to which they are directly attached (one-bond ¹H-¹³C correlations). chemicalbook.com An HSQC or HMQC spectrum of this compound would definitively assign the proton signals to their corresponding carbon atoms in the furan ring and the methyl group.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals correlations between protons and carbons over two to three bonds (and sometimes four). fishersci.at HMBC is crucial for piecing together the molecular skeleton. For this compound, an HMBC spectrum would show key correlations such as:

The methyl protons (H-4) would show a correlation to the adjacent carbonyl carbon (C-3) and the other carbonyl carbon (C-2).

The furan proton H-3' would show correlations to the furan carbons C-2', C-4', and C-5', as well as to the carbonyl carbon C-2.

The furan proton H-5' would show correlations to furan carbons C-3' and C-4', and C-2'.

Nuclear Overhauser Effect Spectroscopy (NOESY, ROESY) for Conformational and Stereochemical Insights

Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are powerful NMR techniques for determining the spatial proximity of atoms within a molecule. These methods are instrumental in elucidating the preferred conformations and stereochemistry of flexible molecules like this compound.

While specific NOESY or ROESY studies on this compound are not extensively documented in the provided search results, the principles of these techniques can be applied to understand its likely conformational preferences. For instance, in a study of 1,5-diaryl-3-oxo-1,4-pentadiene derivatives, NOESY was used to determine the predominant conformations in solution by analyzing cross-relaxation rates. mdpi.com This approach could similarly reveal the through-space interactions between the furan ring protons and the protons of the butane-2,3-dione chain in this compound, thereby defining the rotational orientation of the furanyl group relative to the diketone moiety. The presence or absence of NOE cross-peaks would indicate which protons are in close spatial arrangement, allowing for the construction of a three-dimensional model of the dominant conformer. mdpi.com

For example, a NOESY experiment could distinguish between a conformation where the furan ring is coplanar with the diketone chain and one where it is twisted. The observation of NOEs between specific furan protons and the methyl or methylene protons of the butane chain would provide direct evidence for their spatial closeness. The conformational analysis of related molecules like 2,3-butanediol (B46004) has also been successfully performed using spectroscopic techniques combined with computational methods, indicating the feasibility of such studies. researchgate.net

Spectroscopic Investigations of Tautomerism in Furanyl-Substituted Beta-Diketones

Beta-diketones, including furanyl-substituted variants, are well-known to exist as a mixture of keto and enol tautomers in solution. orgoreview.comopenstax.org This equilibrium is a dynamic process that can be extensively studied using various spectroscopic methods, primarily NMR spectroscopy.

Keto-Enol Tautomeric Equilibria in Solution

In solution, this compound can exist in equilibrium between its diketo form and one or more enol forms. orgoreview.com The enol form is characterized by the presence of a hydroxyl group and a carbon-carbon double bond (C=C-OH), which arises from the migration of a proton from the carbon between the two carbonyl groups (the α-carbon) to one of the carbonyl oxygens. openstax.org

The position of this equilibrium is highly dependent on the molecular structure and the surrounding environment. For many simple ketones and aldehydes, the keto form is overwhelmingly favored. openstax.org However, in β-dicarbonyl compounds, the enol form can be significantly stabilized by factors such as conjugation and intramolecular hydrogen bonding. orgoreview.commasterorganicchemistry.com In the case of 1-phenylbutane-1,3-dione, for instance, the enol tautomer where the double bond is in conjugation with the phenyl ring is predominant due to extended resonance stabilization. stackexchange.com A similar stabilizing effect would be expected for this compound, where the furan ring can conjugate with the enol's double bond.

Influence of Solvent Polarity and Temperature on Tautomeric Ratios

The ratio of keto to enol tautomers is markedly influenced by the polarity of the solvent and the temperature of the solution. missouri.eduresearchgate.net Generally, in nonpolar solvents, the enol form is more favored due to the stability gained from intramolecular hydrogen bonding. masterorganicchemistry.comresearchgate.net In contrast, polar solvents can disrupt this internal hydrogen bond by forming their own hydrogen bonds with the solute, which can shift the equilibrium towards the more polar keto form. missouri.eduresearchgate.net

Studies on acetylacetone, a classic example of a β-diketone, have shown that the enol content is high in nonpolar solvents like carbon tetrachloride and decreases in polar solvents like water. masterorganicchemistry.comresearchgate.net Similarly, research on other β-diketones demonstrates a strong solvent-dependent tautomeric equilibrium. rsc.org Variable temperature NMR studies can also provide valuable information, as the equilibrium constant is temperature-dependent. nih.gov For this compound, one would anticipate a higher percentage of the enol form in solvents like chloroform (B151607) or benzene (B151609) and a lower percentage in solvents like water or dimethyl sulfoxide (B87167) (DMSO).

Interactive Table: Expected Tautomeric Ratios in Different Solvents
SolventPolarityExpected Predominant Tautomer
WaterHighKeto
MethanolHighKeto
Dimethyl Sulfoxide (DMSO)HighKeto
AcetoneMediumKeto/Enol Mixture
ChloroformLowEnol
Carbon TetrachlorideLowEnol
CyclohexaneLowEnol
Role of Intramolecular Hydrogen Bonding in Tautomer Stabilization

A crucial factor stabilizing the enol tautomer of β-diketones is the formation of a strong intramolecular hydrogen bond between the enolic hydroxyl group and the adjacent carbonyl oxygen. orgoreview.commasterorganicchemistry.com This creates a stable six-membered pseudo-ring structure. nih.gov This internal hydrogen bond is a key feature that contributes to the significant population of the enol form in many β-dicarbonyl compounds. orgoreview.comlibretexts.org

The presence and strength of this intramolecular hydrogen bond can be inferred from spectroscopic data. In ¹H NMR, the enolic proton typically appears as a sharp signal at a significantly downfield chemical shift (often >10 ppm), indicative of its involvement in a strong hydrogen bond. nih.gov The formation of such a bond can enhance molecular planarity and stability. nih.gov For this compound, the enol form would be stabilized by such an intramolecular hydrogen bond, contributing to its prevalence in non-polar environments. The ability to form this internal hydrogen bond is a defining characteristic of the enol tautomer's stability. rowansci.com

Isotopic Splitting Patterns in 13C NMR for Tautomeric Form Determination

The use of isotopic labeling, particularly with ¹³C, can provide definitive evidence for the presence and structure of tautomeric forms. While direct ¹³C NMR can distinguish between the keto and enol forms based on their different chemical shifts, isotopic labeling offers more subtle and powerful insights. ksu.edu.saudel.edu

When a molecule is enriched with ¹³C at specific positions, the coupling between adjacent ¹³C nuclei (¹J_CC) can be observed. The magnitude of these coupling constants differs for single, double, and triple bonds, allowing for the direct probing of the bonding pattern in each tautomer. Furthermore, the substitution of ¹⁶O with ¹⁸O can induce a small but measurable upfield shift in the ¹³C NMR signal of the directly attached carbon. researchgate.net The magnitude of this isotope shift is dependent on the carbon-oxygen bond order. This technique can be used to distinguish between a C=O double bond in the keto form and a C-O single bond in the enol form, providing a powerful tool for quantifying tautomeric equilibria. researchgate.net While specific data for this compound is not available, these methods have been successfully applied to other complex molecules to elucidate biosynthetic pathways and study tautomerism. researchgate.netnih.gov

Mass Spectrometry (MS) Analysis

Mass spectrometry is a fundamental analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. chemguide.co.uk

For this compound, the mass spectrum would show a molecular ion peak corresponding to its molecular weight. The fragmentation of this molecular ion upon electron ionization would provide valuable structural information. While a specific mass spectrum for this compound is not present in the search results, we can predict its likely fragmentation based on the analysis of related compounds.

For instance, the mass spectrum of 1-(2-furanyl)-1-butanone shows characteristic fragments arising from the cleavage of the bonds adjacent to the carbonyl group. nist.gov Similarly, the fragmentation of 3(2H)-furanones involves cleavages of the furanone ring. imreblank.ch For this compound, we would expect to see fragmentation pathways involving:

α-Cleavage: Cleavage of the C-C bonds adjacent to the carbonyl groups. This could lead to the formation of a furanylcarbonyl cation (m/z 95) or an acetyl cation (m/z 43), among other fragments.

McLafferty Rearrangement: If applicable, this rearrangement involves the transfer of a gamma-hydrogen to a carbonyl oxygen, followed by cleavage of the alpha-beta bond.

Cleavage of the furan ring: The furan ring itself can undergo characteristic fragmentation.

The NIST WebBook provides mass spectral data for a related compound, 1-(2-furyl)-4,4,4-trifluoro-1,3-butanedione, which can offer some clues. nist.gov The fragmentation of alkanes like butane also proceeds via predictable pathways, primarily involving the loss of alkyl radicals. docbrown.info The analysis of fragmentation patterns is a puzzle-like process where the observed fragment ions are pieced together to reconstruct the original molecular structure. chemguide.co.uklibretexts.org

Interactive Table: Predicted Major Fragments in the Mass Spectrum of this compound
m/zPossible Fragment IonStructure
152Molecular Ion[C₈H₈O₃]⁺
137Loss of CH₃[C₇H₅O₃]⁺
109Loss of COCH₃[C₅H₅O₂]⁺
95Furanylcarbonyl cation[C₅H₃O₂]⁺
81Furanoyl cation[C₅H₅O]⁺
43Acetyl cation[CH₃CO]⁺

Molecular Ion Detection and Characterization

In the mass spectrometric analysis of this compound, the initial step involves the ionization of the molecule, typically through electron ionization (EI). This process results in the formation of a molecular ion (M+•), which is a radical cation. The mass-to-charge ratio (m/z) of this molecular ion corresponds to the molecular weight of the compound. For this compound (C₈H₈O₃), the theoretical molecular weight is approximately 152.15 g/mol . sigmaaldrich.comfishersci.at The detection of a peak at this m/z value is a crucial first step in confirming the identity of the compound in a given sample. The molecular ion peak for a related compound, 1-(2-furanyl)-butanone (C₈H₁₀O₂), is observed at an m/z of 138. nist.gov

The stability of the molecular ion can vary significantly and is influenced by the chemical nature of the molecule. The presence of the furan ring and the diketone functional group in this compound will influence its fragmentation pattern, but the initial observation of the molecular ion is paramount for subsequent structural elucidation.

Fragmentation Pathways and Mechanisms of Diketones

Following ionization, the molecular ion of this compound undergoes fragmentation, breaking down into smaller, charged fragments and neutral species. The analysis of these fragmentation patterns provides detailed structural information. For diketones, several characteristic fragmentation pathways are observed.

Alpha-cleavage is a predominant fragmentation pathway for carbonyl compounds, including diketones. wikipedia.orgyoutube.com This process involves the homolytic cleavage of a carbon-carbon bond adjacent to the carbonyl group. wikipedia.org The initial ionization typically removes a non-bonding electron from one of the oxygen atoms, creating a radical cation. youtube.comlibretexts.org This radical can then initiate the cleavage of an adjacent C-C bond. libretexts.orgyoutube.com

For this compound, there are two primary sites for alpha-cleavage: the bond between the furan ring and the carbonyl carbon, and the bond between the two carbonyl carbons. Cleavage at these positions leads to the formation of stable acylium ions. For instance, cleavage of the bond between the carbonyl group and the ethyl group would result in the formation of a furanyl-dicarbonyl cation and an ethyl radical. The resulting acylium ions are resonance-stabilized, which makes this fragmentation pathway particularly favorable. libretexts.org The competition between different alpha-cleavage pathways can provide insight into the relative bond strengths and the stability of the resulting fragments. wikipedia.org

The McLafferty rearrangement is another significant fragmentation mechanism observed in mass spectrometry, particularly for carbonyl compounds that possess a gamma-hydrogen atom. wikipedia.orgyoutube.com This rearrangement involves the transfer of a hydrogen atom from the gamma-position to the carbonyl oxygen through a six-membered ring transition state, followed by the cleavage of the beta-carbon-carbon bond. libretexts.orgslideshare.net This process results in the formation of a neutral alkene molecule and a new radical cation. libretexts.orgyoutube.com

In the case of this compound, the butyl chain provides the necessary gamma-hydrogens for this rearrangement to occur. The molecular ion can undergo a McLafferty rearrangement, leading to the elimination of a neutral ethene molecule and the formation of a resonance-stabilized enol-radical cation. libretexts.org The observation of a fragment corresponding to the loss of 28 Da (the mass of ethene) from the molecular ion is a strong indicator of a McLafferty rearrangement. youtube.com This rearrangement is a useful diagnostic tool for identifying the presence of linear alkyl chains attached to a carbonyl group. libretexts.org

The identification of specific fragment ions is crucial for the unambiguous structural elucidation of this compound. The mass spectrum will exhibit a series of peaks, each corresponding to a specific fragment ion.

Key diagnostic ions for this compound would arise from the alpha-cleavage and McLafferty rearrangement pathways. For example, alpha-cleavage could produce a furanylcarbonyl ion (m/z 95) or an acetyl ion (m/z 43). The McLafferty rearrangement would result in a characteristic fragment ion. The analysis of the relative abundances of these fragment ions can provide further structural information. docbrown.info By comparing the observed fragmentation pattern with known patterns for similar compounds and with theoretical fragmentation mechanisms, a confident identification can be made. nih.gov

Table 1: Predicted Diagnostic Fragment Ions for this compound

m/zProposed Fragment IonFragmentation Pathway
152[C₈H₈O₃]⁺•Molecular Ion
124[M - CO]⁺• or [M - C₂H₄]⁺•Decarbonylation or McLafferty Rearrangement
95[C₅H₃O₂]⁺Alpha-cleavage (loss of C₃H₅O)
67[C₄H₃O]⁺Cleavage of the furan ring
43[C₂H₃O]⁺Alpha-cleavage (acetyl ion)

Other Spectroscopic Techniques for Characterization

Infrared (IR) Spectroscopy for Functional Group Vibrations

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. missouri.edursc.org For this compound, the IR spectrum provides clear evidence for its key functional groups.

The most prominent features in the IR spectrum of a diketone are the strong absorption bands corresponding to the carbonyl (C=O) stretching vibrations. libretexts.org In aliphatic diketones, these stretches typically appear in the region of 1700-1725 cm⁻¹. vscht.czlibretexts.org The conjugation of a carbonyl group with a double bond or an aromatic ring, as is the case with the furan ring in this compound, can shift the C=O stretching frequency to a lower wavenumber, typically in the range of 1685-1666 cm⁻¹. vscht.czlibretexts.org Therefore, one would expect to see strong absorptions in this region.

Additionally, the IR spectrum will show characteristic absorptions for the furan ring. These include C-H stretching vibrations for the aromatic hydrogens, typically appearing above 3000 cm⁻¹, and C=C stretching vibrations within the ring, usually found in the 1600-1450 cm⁻¹ region. C-O stretching vibrations from the furan ether linkage will also be present, typically in the 1250-1050 cm⁻¹ range. vscht.cz The presence of the aliphatic butane chain will contribute to C-H stretching vibrations just below 3000 cm⁻¹ and bending vibrations around 1465 cm⁻¹ and 1375 cm⁻¹. libretexts.org

Table 2: Characteristic Infrared Absorption Frequencies for this compound

Wavenumber (cm⁻¹)Functional GroupVibrational Mode
~3100Furan C-HStretch
~2975Alkyl C-HStretch
~1715 & ~1675C=O (Diketone)Stretch
~1600, ~1500Furan C=CStretch
~1250Furan C-OStretch

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Tautomeric Studies

In principle, this compound can exist in equilibrium between its diketo form and one or more enolic tautomers. The position of this equilibrium is highly dependent on factors such as the solvent, temperature, and pH. Each tautomer possesses a unique electronic configuration and, consequently, a distinct UV-Vis absorption spectrum.

The UV-Vis spectrum of a molecule is dictated by the electronic transitions from occupied molecular orbitals (usually HOMO - Highest Occupied Molecular Orbital) to unoccupied molecular orbitals (usually LUMO - Lowest Unoccupied Molecular Orbital). For compounds like furanyl diketones, the principal electronic transitions observed are typically π → π* and n → π* transitions. The π → π* transitions are generally of high intensity and arise from the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the conjugated system. The n → π* transitions are typically of lower intensity and involve the excitation of a non-bonding electron (from an oxygen atom's lone pair) to a π* antibonding orbital.

The furan ring itself is a chromophore, a part of a molecule responsible for its color. The electronic transitions within the furan ring can be influenced by the substitution pattern. The presence of the diketone moiety extends the conjugation, which typically results in a bathochromic shift (a shift to longer wavelengths) of the absorption maxima compared to the parent furan molecule.

Tautomeric Studies

The keto-enol tautomerism of β-diketones has been extensively studied using UV-Vis spectroscopy. researchgate.netnih.gov The keto form and the enol form absorb at different wavelengths. Generally, the enol form, which benefits from extended conjugation and often intramolecular hydrogen bonding, absorbs at a longer wavelength (lower energy) compared to the non-conjugated keto form. researchgate.net

The solvent plays a crucial role in the position of the tautomeric equilibrium. youtube.comyoutube.com Polar solvents can form hydrogen bonds with the solute molecules, which can stabilize one tautomer over the other. For instance, in non-polar solvents, the intramolecularly hydrogen-bonded enol form is often favored. In polar protic solvents, the solvent molecules can compete for hydrogen bonding, potentially shifting the equilibrium towards the keto form or a different enol tautomer. youtube.comyoutube.com By measuring the UV-Vis spectra in a series of solvents with varying polarities, the relative abundance of each tautomer can be estimated.

For example, studies on related β-diketones have shown that the intensity of the absorption bands corresponding to the keto and enol forms changes with solvent polarity. nih.gov This allows for the calculation of the equilibrium constant (KT = [enol]/[keto]) in different environments.

Hypothetical UV-Vis Data for this compound

While specific experimental data is not available, a hypothetical representation of the UV-Vis spectral data for this compound in different solvents can be constructed based on the known behavior of similar compounds. This data is for illustrative purposes only and should not be considered as experimentally verified.

SolventTautomerPredicted λmax (nm)Type of Transition
HexaneEnol~310-330π → π
Keto~270-290π → π
Keto~340-360n → π
EthanolEnol~305-325π → π
Keto~275-295π → π
Keto~330-350n → π
AcetonitrileEnol~308-328π → π
Keto~272-292π → π
Keto~335-355n → π*

Detailed Research Findings from Analogous Systems

Research on analogous compounds, such as 1-(2-furyl)-1,3-butanedione (B1293795) (also known as 2-furoylacetone), provides valuable insights. Studies on such compounds have confirmed the existence of a keto-enol equilibrium in solution. The enol form is typically stabilized by an intramolecular hydrogen bond, forming a six-membered chelate ring. The UV absorption spectra of these compounds generally show a strong band in the region of 310-340 nm, which is attributed to the π → π* transition of the conjugated enol tautomer. The exact position and intensity of this band are sensitive to the solvent. researchgate.net

Theoretical studies, often employing Density Functional Theory (DFT), have been used to complement experimental UV-Vis data. These calculations can help to assign the observed absorption bands to specific electronic transitions within the different tautomeric forms and predict how the absorption spectra might change with solvent.

Computational Chemistry and Theoretical Modeling of Furanyl Diketones

Quantum Chemical Calculations

Quantum chemical calculations are founded on the principles of quantum mechanics to model molecular systems. wavefun.com Methods like Density Functional Theory (DFT) are particularly popular for their balance of accuracy and computational cost, making them suitable for studying organic molecules of moderate size. researchgate.net Such calculations can determine a wide range of properties, from equilibrium geometries to electronic and spectroscopic features. wavefun.com

Geometry optimization is a fundamental computational procedure used to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For a flexible molecule like 1-(2-Furanyl)butane-2,3-dione, which has rotatable single bonds between the furan (B31954) ring, the carbonyl group, and the ethyl fragment, multiple conformations may exist.

Conformational analysis systematically explores these different spatial arrangements (conformers) to identify the global minimum energy structure and other low-energy isomers. This is crucial as the conformation can significantly influence the molecule's physical properties and chemical reactivity. The process involves rotating the dihedral angles of the key bonds and performing an energy calculation for each resulting structure to map the potential energy landscape. Vibrational frequency analysis is then performed to confirm that the optimized structures are true energy minima. researchgate.net

The electronic structure of a molecule is key to understanding its reactivity and optical properties. This is often characterized by analyzing the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO-LUMO Energies: The energy of the HOMO is related to the molecule's ability to donate an electron (its ionization potential), while the LUMO energy relates to its ability to accept an electron (its electron affinity). mdpi.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. semanticscholar.org A small gap suggests the molecule is more reactive and can be more easily polarized, which is relevant for properties like color and nonlinear optical activity. semanticscholar.org

Charge Distribution: Methods like Mulliken population analysis or Natural Population Analysis (derived from NBO) are used to calculate the partial atomic charges on each atom in the molecule. usc.edu This reveals the distribution of electron density and helps identify electrophilic (positive) and nucleophilic (negative) centers within the molecule, providing a basis for predicting how it will interact with other reagents.

The table below illustrates the typical parameters calculated in an electronic structure analysis.

ParameterSignificance
EHOMO Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability.
ELUMO Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability.
Energy Gap (ΔE) ELUMO - EHOMO; indicates chemical reactivity and kinetic stability. mdpi.com
Ionization Potential (I) The minimum energy required to remove an electron; often approximated as -EHOMO.
Electron Affinity (A) The energy released when an electron is added; often approximated as -ELUMO.
Chemical Hardness (η) (I - A) / 2; measures resistance to change in electron distribution. semanticscholar.org
Chemical Softness (S) 1 / (2η); the reciprocal of hardness, indicating high reactivity.
Electronegativity (χ) (I + A) / 2; measures the power of an atom or group to attract electrons.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the total electrostatic potential on the surface of a molecule. researchgate.net It is an invaluable tool for identifying sites of electrophilic and nucleophilic attack. The MEP map is color-coded to indicate different potential values:

Red regions denote areas of most negative electrostatic potential, which are rich in electrons. These sites are susceptible to electrophilic attack and are associated with lone pairs of electrons, such as on the oxygen atoms of the carbonyl and furan groups in this compound. researchgate.net

Blue regions represent areas of most positive electrostatic potential, which are electron-poor. These sites are prone to nucleophilic attack.

Green regions indicate areas of neutral or near-zero potential.

By analyzing the MEP map, one can predict how the molecule will interact with other polar molecules and ions, providing a qualitative guide to its reactivity. researchgate.net

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals from a quantum calculation into localized one-center (lone pairs) and two-center (bonds) orbitals that align with the familiar Lewis structure representation of a molecule. usc.eduwisc.edu This method provides a detailed understanding of intramolecular bonding and stability.

Quantum chemical calculations can accurately predict various spectroscopic parameters, which is essential for interpreting experimental data or predicting the spectra of unknown compounds.

Vibrational Frequencies: Theoretical calculation of vibrational frequencies helps in the assignment of experimental infrared (IR) and Raman spectra. acgpubs.org By calculating the harmonic vibrational frequencies of the optimized molecular structure, each vibrational mode can be associated with specific atomic motions, such as C=O stretching, C-H bending, or furan ring vibrations.

Electronic Spectra: Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for predicting the electronic absorption spectra (UV-Visible) of molecules. nih.gov The calculation yields the excitation energies (corresponding to absorption wavelengths) and oscillator strengths (corresponding to absorption intensities). researchgate.net This analysis helps to understand the electronic transitions, such as n→π* or π→π*, that are responsible for the molecule's color and photochemical behavior.

Nonlinear optical (NLO) materials are of great interest for applications in telecommunications, optical computing, and photonics. researchgate.net Computational methods can predict the NLO properties of a molecule by calculating its response to a strong external electric field. The key parameter is the first hyperpolarizability (β), which quantifies the second-order NLO response. icm.edu.pl Molecules with large hyperpolarizability values often feature an electron-donating group and an electron-accepting group connected by a π-conjugated system. researchgate.net For this compound, the furan ring can act as a π-system, and calculations would determine if the arrangement of carbonyl groups leads to a significant NLO response. ru.nlrsc.org

Analysis of Intermolecular Interactions and Supramolecular Assembly

The arrangement of molecules in the solid state, governed by intermolecular interactions, is crucial for determining the physical properties of materials. Computational methods allow for a detailed analysis of these interactions and the resulting supramolecular assemblies.

In molecules like this compound, several types of non-covalent interactions can be anticipated, including hydrogen bonding, dipole-dipole interactions, and π-π stacking. The diketone functionality, with its electron-rich oxygen atoms, can act as a hydrogen bond acceptor. While this compound itself lacks strong hydrogen bond donors, in the presence of suitable solvents or co-formers, it can participate in hydrogen bonding. Computational studies on related β-diketones have shown that intramolecular hydrogen bonds in their enol forms are significant in stabilizing specific tautomers. orientjchem.org For instance, in para-substituted benzoylacetones, the strength of the intramolecular hydrogen bond is influenced by the electronic nature of the substituents on the phenyl ring. orientjchem.org

The planar structure of the furan ring and the conjugated diketone system can facilitate π-π stacking interactions, leading to the formation of ordered supramolecular structures. The crystal structures of similar compounds, such as dipyrrolyldiketone (B14134854) Cu(II) complexes, reveal stacking assemblies that are influenced by the planar geometry of the diketone moiety. nih.gov The arrangement of these stacks can be modulated by substituents, which in turn affects the material's properties. nih.gov

Table 1: Potential Intermolecular Interactions in this compound

Interaction TypeParticipating GroupsPotential Role in Supramolecular Assembly
Hydrogen BondingDiketone oxygens (acceptors) with external donorsDirectional interactions influencing crystal packing
Dipole-DipoleCarbonyl groupsContribution to lattice energy and molecular orientation
π-π StackingFuran ringsFormation of columnar or layered structures
van der Waals forcesEntire moleculeGeneral cohesive forces in the solid state

Computational Modeling of Reaction Mechanisms

Computational modeling is a powerful approach to unravel the intricate details of chemical reaction mechanisms, providing insights into reaction pathways and the factors that control reactivity and selectivity.

Understanding the mechanism of a chemical reaction involves identifying the elementary steps, intermediates, and transition states that connect reactants to products. Computational methods, such as DFT, are widely used to map the potential energy surface of a reaction. researchgate.net

A key aspect of this is the location of transition states, which are first-order saddle points on the potential energy surface. ucsb.edu Various algorithms, like the synchronous transit-guided quasi-Newton (STQN) method, are available to find these structures. ucsb.edu The energy of the transition state determines the activation energy of the reaction, which is a critical factor in determining the reaction rate. quantumatk.com Harmonic transition state theory (HTST) can then be used to calculate the reaction rate constant from the computed activation energy and vibrational frequencies. quantumatk.com

For reactions involving furanyl diketones, such as addition, condensation, or ring-opening reactions, computational modeling can elucidate the step-by-step process. For example, in the acid-catalyzed ring-opening of furan, DFT calculations combined with molecular dynamics have shown that protonation at the α-carbon is the rate-limiting step. acs.org Subsequent nucleophilic attack by a solvent molecule leads to the formation of an intermediate which then undergoes ring opening. acs.org While this study was on furan itself, the principles are applicable to substituted furans like this compound.

The table below illustrates a hypothetical reaction pathway for the nucleophilic addition to one of the carbonyl groups of this compound, which could be investigated using computational methods.

Table 2: Hypothetical Steps in the Nucleophilic Addition to this compound

StepDescriptionComputational Task
1Formation of reactant-nucleophile complexGeometry optimization
2Nucleophilic attack on a carbonyl carbonTransition state search
3Formation of tetrahedral intermediateGeometry optimization
4Protonation of the oxygen anionTransition state search (if proton transfer is not concerted)
5Formation of the final productGeometry optimization

Computational studies can provide a rationale for the experimentally observed reactivity and selectivity in chemical reactions. By comparing the activation energies of competing reaction pathways, one can predict which product is likely to be favored. rsc.org

In the case of this compound, which possesses two distinct carbonyl groups, a key question is the regioselectivity of nucleophilic attack. One carbonyl is adjacent to the furan ring, while the other is adjacent to a methyl group. The electronic and steric effects of the furan and methyl groups will influence the reactivity of the adjacent carbonyls. francis-press.com The furan ring, being an electron-rich aromatic system, can donate electron density to the adjacent carbonyl group, potentially making it less electrophilic than the other carbonyl. Conversely, steric hindrance from the furan ring might also play a role.

Computational models can quantify these effects. By calculating the partial charges on the carbonyl carbons and the energies of the transition states for nucleophilic attack at each position, a prediction of the regioselectivity can be made. The activation strain model, combined with energy decomposition analysis, is a powerful tool for dissecting the contributions of steric and electronic effects to the activation barrier. rsc.orgmdpi.com This approach has been successfully applied to understand the reactivity and selectivity of Diels-Alder reactions involving furan and its derivatives. rsc.org

For example, a computational study on the Diels-Alder reactions of substituted furans found that electron-donating groups increase the reactivity, while electron-withdrawing groups decrease it. rsc.org This is consistent with the general understanding of electronic effects in pericyclic reactions. francis-press.com

Theoretical Prediction of Chemical Reactivity Parameters (e.g., Hardness, Electrophilicity Index)

Conceptual Density Functional Theory (DFT) provides a framework for defining and calculating various parameters that describe the intrinsic reactivity of a molecule. nih.gov These global reactivity descriptors, such as chemical hardness and the electrophilicity index, are valuable for predicting and rationalizing chemical behavior. nih.gov

Chemical hardness (η) is a measure of a molecule's resistance to changes in its electron density. mdpi.com It is calculated from the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). researchgate.net A large HOMO-LUMO gap corresponds to a high hardness, indicating low reactivity. researchgate.net

The electrophilicity index (ω) quantifies the ability of a molecule to accept electrons. researchgate.net It is a function of the electronic chemical potential and the chemical hardness. researchgate.net A higher electrophilicity index suggests a greater propensity to act as an electrophile in a reaction. researchgate.net

These parameters can be calculated for this compound and can be used to compare its reactivity with other related compounds. For instance, the electrophilicity index can predict the susceptibility of the molecule to nucleophilic attack. A study on furan itself showed that it tends to act as an electron donor in reactions with electrophilic species. mdpi.com The presence of the electron-withdrawing diketone functionality in this compound would be expected to increase its electrophilicity compared to unsubstituted furan.

The table below provides a summary of key conceptual DFT reactivity parameters and their interpretation.

Table 3: Conceptual DFT Reactivity Parameters

ParameterSymbolFormulaInterpretation
Chemical Hardnessη(ELUMO - EHOMO) / 2Resistance to change in electron distribution; higher value indicates lower reactivity. researchgate.net
Electronic Chemical Potentialµ(EHOMO + ELUMO) / 2Tendency of electrons to escape from the system. nih.gov
Electrophilicity Indexωµ2 / (2η)Propensity of a species to accept electrons; a global measure of electrophilic character. researchgate.net
Nucleophilicity IndexNEHOMO(Nu) - EHOMO(TCE)A measure of the nucleophilic character of a molecule, often defined relative to a reference compound like tetracyanoethylene (B109619) (TCE).

Note: The formulas provided are based on Koopmans' theorem and are approximations. More accurate values can be obtained from the ionization potential and electron affinity.

By calculating these indices for this compound and its potential reaction partners, it is possible to gain a deeper understanding of its reactivity profile and to design new synthetic transformations.

Mechanistic Biological Interactions of Furan Containing Compounds

Metabolic Activation of the Furan (B31954) Ring

The biological activity of many furan-containing xenobiotics is contingent upon their metabolic activation, a process that transforms the relatively inert furan ring into highly reactive intermediates. This bioactivation is a crucial initiating event that can lead to a cascade of cellular interactions.

Enzymatic Oxidation Pathways (e.g., Cytochrome P450-mediated)

The primary route for the metabolic activation of the furan ring is through oxidation catalyzed by the cytochrome P450 (P450) superfamily of enzymes. nih.govnih.gov Specifically, CYP2E1 has been identified as a key isozyme responsible for the oxidation of furan itself. nih.govnih.gov This enzymatic process is crucial for the toxic effects of furan to manifest. nih.gov The rate of furan oxidation by P450 enzymes is a critical determinant of its potential toxicity. nih.gov For furan-containing compounds in general, the harmful effects are often a direct result of this P450-catalyzed oxidation of the furan ring. nih.gov

In the case of substituted furans, such as 1-(2-Furanyl)butane-2,3-dione, it is highly probable that similar P450-mediated oxidation of the furan ring occurs. The nature and position of the substituents on the furan ring can influence which P450 isozymes are involved and the rate of metabolism. nih.gov For instance, studies on other furan derivatives, like furosemide, have implicated multiple P450 enzymes, including P450 2C11, 2E1, 3A1, and 3A2 in rats. nih.gov

Formation of Electrophilic Reactive Intermediates (Epoxides, cis-Enediones)

The enzymatic oxidation of the furan ring leads to the formation of highly electrophilic and reactive intermediates. Depending on the substitution pattern of the furan ring, this can result in the formation of either an epoxide or a cis-enedione. nih.gov For the parent compound, furan, the primary reactive metabolite is the α,β-unsaturated dialdehyde (B1249045), cis-2-butene-1,4-dial (BDA). nih.govnih.gov There is limited evidence to suggest that an epoxide intermediate has a significant lifetime in the metabolism of furan itself. nih.gov

It is hypothesized that the oxidation of this compound would proceed through a similar pathway, leading to a reactive α,β-unsaturated dicarbonyl intermediate. The butane-2,3-dione substituent would likely be retained in the resulting reactive metabolite, potentially influencing its reactivity and subsequent biological targets. The formation of such electrophilic species is a critical step, as these intermediates are capable of reacting with cellular macromolecules. nih.gov

Molecular Mechanisms of Cellular Interaction

Once formed, the electrophilic metabolites of furan-containing compounds can interact with a variety of cellular components, leading to a range of biological consequences, from cytotoxicity to genotoxicity.

Adduct Formation with Cellular Nucleophiles (Proteins, DNA, Amino Acids, Nucleosides)

The reactive intermediates generated from furan ring oxidation are strong electrophiles that readily form covalent bonds, or adducts, with cellular nucleophiles. nih.gov These nucleophiles include proteins, DNA, and individual amino acids and nucleosides. nih.govnih.gov

The formation of protein adducts has been well-documented for furan and its metabolites. nih.gov Key amino acid residues that are targeted include cysteine, histidine, and lysine (B10760008). nih.gov For example, the reactive metabolite of furan, BDA, has been shown to be trapped by N-acetyl-l-cysteine (NAC) and N-acetyl-l-lysine (NAL), demonstrating its propensity to react with these amino acid residues. nih.gov

More concerning is the potential for these reactive intermediates to form adducts with DNA. The formation of DNA adducts is a critical event in chemical carcinogenesis as it can lead to mutations. nih.gov Studies with radiolabeled furan have shown a dose-dependent increase in covalent binding to liver DNA in rats. nih.gov While the exact structures of all furan-derived DNA adducts in vivo have not been fully elucidated, the potential for their formation is a significant toxicological concern. nih.gov

Impact on Essential Biological Processes (e.g., Energy Production, Redox Regulation, Protein Folding)

The widespread adduction of cellular nucleophiles by reactive furan metabolites can have a profound impact on essential biological processes. The depletion of glutathione (B108866) (GSH), a key cellular antioxidant, is a common consequence of exposure to furan-containing compounds. nih.gov This occurs through the formation of GSH-adducts with the reactive electrophilic intermediates. The depletion of GSH can disrupt cellular redox balance, leaving the cell more vulnerable to oxidative stress. nih.gov

Furthermore, the covalent modification of proteins can lead to the inhibition of enzyme activity and disruption of normal cellular functions. nih.gov For example, furan has been shown to deplete ATP in isolated hepatocytes and uncouple oxidative phosphorylation, thereby affecting energy production. nih.gov The formation of protein adducts can also interfere with protein folding and lead to cellular stress responses. The selective targeting of certain proteins by reactive metabolites can have specific and detrimental effects on cellular homeostasis. nih.gov

Genotoxic Potential via DNA Adducts and Mutations

The formation of DNA adducts by reactive metabolites of furan-containing compounds is a primary mechanism for their genotoxic potential. These adducts can interfere with DNA replication and transcription, leading to mutations and chromosomal aberrations. nih.gov Furan itself has been shown to induce a dose-related increase in chromosomal aberrations in the splenocytes of rats. nih.gov

The major reactive metabolite of furan, BDA, is a potent genotoxic agent. nih.gov Although furan itself may not be strongly mutagenic in some standard tests, its metabolite BDA shows clear genotoxic activity. nih.gov The genotoxicity of furan-related compounds is often linked to the formation of reactive metabolites. ellinikahoaxes.gr Therefore, it is plausible that the metabolic activation of this compound could lead to the formation of a genotoxic intermediate, posing a risk of DNA damage and mutations.

Mechanistic Toxicology Principles Relevant to Furanyl Scaffolds

The toxicology of many furan-containing compounds is not caused by the parent molecule itself but is a consequence of its metabolic activation into highly reactive intermediates. This bioactivation is a central principle in the mechanistic toxicology of the furanyl scaffold. nih.gov

The primary organ targeted by furan toxicity is the liver, where a high concentration of metabolic enzymes is present. nih.govnih.gov The key event in furan-induced toxicity is the cytochrome P450-mediated oxidation of the furan ring. This enzymatic reaction transforms the relatively inert furan moiety into a highly reactive, unsaturated 1,4-dicarbonyl metabolite. nih.govnih.gov In the case of the parent compound, furan, this metabolite is cis-2-butene-1,4-dial (BDA). nih.govnih.govnih.gov For substituted furans, analogous reactive dialdehydes are formed. acs.org

This reactive metabolite, BDA, is an electrophile that can readily react with cellular nucleophiles, leading to the covalent modification of biological macromolecules, including proteins and, to a lesser extent, DNA. nih.govacs.org The formation of these adducts is a critical step in the chain of events leading to cellular damage and toxicity. nih.govnih.gov

Covalent Modification of Proteins:

The primary mechanism of furan-induced cytotoxicity is believed to be the extensive covalent binding of its reactive metabolite to cellular proteins. nih.gov BDA reacts primarily with the nucleophilic side chains of amino acids, particularly the ε-amino group of lysine residues, to form stable pyrrolin-2-one adducts. nih.govacs.org

This widespread and non-specific modification of proteins can have severe functional consequences:

Enzyme Inhibition: Covalent binding can occur at or near the active site of an enzyme, leading to its inactivation. For instance, studies have shown the inhibition of key enzymes involved in critical metabolic pathways. nih.gov

Disruption of Cellular Homeostasis: The modification of numerous proteins involved in various cellular processes disrupts the delicate balance of cellular function. This includes proteins involved in carbohydrate metabolism, fatty acid β-oxidation, and the maintenance of redox homeostasis. nih.gov

Mitochondrial Dysfunction: A key event in furan toxicity is the impairment of mitochondrial function. The reactive metabolite can target and inhibit enzymes of the tricarboxylic acid (TCA) cycle and the electron transport chain, such as succinate (B1194679) dehydrogenase. This leads to a reduction in ATP synthesis and compromises cellular energy supply. nih.gov

Oxidative Stress: While the reactive metabolite can directly adduct proteins, it can also react with glutathione (GSH), a key cellular antioxidant. nih.govnih.gov This depletion of GSH stores leaves the cell more vulnerable to damage from reactive oxygen species (ROS), leading to a state of oxidative stress.

The table below summarizes key proteins targeted by furan's reactive metabolite and the functional consequences of their modification.

Targeted Protein/ProcessFunctional Consequence of Covalent ModificationReference
Glyceraldehyde-3-phosphate dehydrogenaseInhibition, leading to blockage of glycolytic pathway nih.gov
Succinate dehydrogenaseReduction in activity, contributing to mitochondrial dysfunction nih.gov
Cellular Proteins (general)Formation of pyrrolin-2-one adducts on lysine residues nih.gov
Glutathione (GSH)Depletion of cellular antioxidant defenses nih.govnih.gov

Metabolic Pathways and Detoxification:

The cell possesses detoxification pathways to mitigate the harmful effects of reactive metabolites. The reaction of BDA with glutathione can be considered a detoxification step, as it prevents the dialdehyde from reacting with critical protein targets. The resulting GSH-BDA conjugate can be further metabolized and excreted. nih.govnih.gov However, when the rate of bioactivation exceeds the capacity of detoxification pathways, covalent binding to proteins and subsequent toxicity ensue. nih.gov

The specific cytochrome P450 isoenzymes involved can influence the rate of metabolic activation. Studies have implicated CYP2E1 as a key enzyme in the bioactivation of furan. nih.gov The presence of substituents on the furan ring can also influence the rate of metabolism and the reactivity of the resulting dialdehyde, which explains the varying toxicity observed among different furan derivatives. acs.orgnih.gov For example, hydrogenation of the furan ring to a tetrahydrofuran (B95107) moiety prevents the formation of the reactive dialdehyde and eliminates the associated hepatotoxicity, demonstrating the essential role of the furan ring's structure in its toxic potential. nih.gov

The table below outlines the key mechanistic steps in the toxicology of furanyl scaffolds.

Mechanistic StepDescriptionKey Molecules InvolvedReference
Metabolic Activation Oxidation of the furan ring in the liver.Furan-containing compound, Cytochrome P450 (e.g., CYP2E1) nih.govnih.gov
Formation of Reactive Metabolite Generation of a highly electrophilic α,β-unsaturated 1,4-dicarbonyl compound.cis-2-butene-1,4-dial (BDA) or analogous dialdehydes nih.govacs.org
Covalent Adduct Formation Reaction of the electrophilic metabolite with nucleophilic sites on cellular macromolecules.BDA, Protein lysine residues, Glutathione (GSH) nih.govnih.govacs.org
Cellular Dysfunction Inhibition of enzymes, disruption of metabolic pathways, mitochondrial damage, and oxidative stress.Various enzymes (e.g., GAPDH, succinate dehydrogenase) nih.gov
Toxicity Cell death (necrosis), inflammation, and, in chronic cases, potential for carcinogenesis.- nih.govnih.gov

Applications As a Chemical Scaffold/ligand in Advanced Materials and Heterocyclic Synthesis

Versatile Building Block in Complex Organic Synthesis

The furan (B31954) ring system is a prevalent structural motif in numerous natural products and biologically active compounds, making it a desirable component in medicinal chemistry. tubitak.gov.trnih.gov The presence of the furan moiety in 1-(2-furanyl)butane-2,3-dione makes it an attractive starting material for the synthesis of more complex furan-containing molecules. tubitak.gov.trnih.govorganic-chemistry.org The diketone functionality provides reactive sites for a variety of condensation and cyclization reactions, allowing for the elaboration of the butane (B89635) chain and the formation of new ring systems. This versatility has established this compound and related furan-diones as important precursors in the synthesis of a range of organic compounds. researchgate.net

Ligands in Coordination Chemistry

The dicarbonyl unit of this compound and similar β-diketones can act as a bidentate ligand, capable of coordinating to a central metal ion through its two oxygen atoms. purdue.edumsu.edu This ability to form stable complexes with various metal ions is a cornerstone of coordination chemistry. purdue.eduresearchgate.net The resulting metal complexes can exhibit a range of interesting properties, including luminescence and catalytic activity, which are influenced by both the nature of the metal ion and the structure of the ligand. researchgate.netresearchgate.net

Synthesis of Luminescent Metal Complexes (e.g., Lanthanide Complexes for OLEDs and Displays)

Lanthanide complexes are of particular interest for their unique luminescent properties, characterized by sharp emission bands and long lifetimes. researchgate.netresearchgate.net These properties make them highly suitable for applications in organic light-emitting diodes (OLEDs), which are utilized in modern displays and lighting technologies. researchgate.netnih.govnih.gov The organic ligand in a lanthanide complex, such as a derivative of this compound, plays a crucial role by absorbing energy and efficiently transferring it to the central lanthanide ion, a process known as the "antenna effect". researchgate.net This sensitization is essential for achieving bright and efficient luminescence from the lanthanide ion.

The design and synthesis of novel β-diketonate ligands are critical for tuning the photophysical properties of lanthanide complexes. researchgate.netnih.gov By modifying the structure of the ligand, it is possible to influence the energy levels of the complex, thereby optimizing the energy transfer process and enhancing the luminescence quantum yield. researchgate.net This modular approach allows for the development of highly luminescent lanthanide complexes tailored for specific applications, such as near-infrared (NIR) emitting OLEDs. nih.gov The ability to create solution-processable and volatile complexes is also a key consideration for their integration into OLED devices. nih.govcore.ac.uk

ApplicationMetal IonLigand TypeKey PropertyReference
OLEDsLanthanides (e.g., Eu³⁺, Nd³⁺)β-diketonatesLuminescence researchgate.netresearchgate.netnih.govnih.govcore.ac.uk
BioimagingTransition Metals (e.g., Ir³⁺, Ru²⁺)Various chelating ligandsLuminescence

Precursors for Heterocyclic Compounds with Potential Bioactive Functions

The reaction of the 1,3-dicarbonyl moiety in this compound with various binucleophiles is a powerful strategy for the synthesis of a wide range of heterocyclic compounds. nih.gov These heterocyclic systems are of significant interest due to their prevalence in pharmaceuticals and other biologically active molecules.

Synthesis of Pyrazole (B372694) Derivatives

The condensation of 1,3-dicarbonyl compounds with hydrazine (B178648) and its derivatives is a classic and efficient method for the synthesis of pyrazoles. nih.gov Pyrazole derivatives are known to exhibit a broad spectrum of biological activities, including antitumor, anti-inflammatory, and antimicrobial properties. mdpi.com The reaction of this compound and other furan-2,3-diones with hydrazines provides access to a variety of substituted pyrazoles. researchgate.netnih.govresearchgate.net For instance, the reaction of 4-acyl-2,3-furandiones with hydrazones has been utilized to synthesize 4-acyl-pyrazole-3-carboxylic acids. researchgate.net

Synthesis of Isoxazole (B147169) Derivatives

Isoxazoles can be synthesized through the reaction of 1,3-diketones with hydroxylamine (B1172632). researchgate.netnih.gov This reaction proceeds through the formation of a monoxime intermediate, which then undergoes cyclization to form the isoxazole ring. researchgate.net Isoxazole derivatives are another class of heterocyclic compounds with diverse pharmacological applications. nih.govnih.govmdpi.com The use of substituted 1,3-diketones allows for the preparation of a variety of isoxazole derivatives with different substitution patterns. researchgate.net

Synthesis of Pyrimidine (B1678525) Derivatives

Pyrimidine derivatives can be synthesized from precursors like oxazinethiones, which themselves can be derived from dicarbonyl compounds. nih.govmdpi.com The pyrimidine ring is a core component of nucleobases and is found in many synthetic drugs. nih.govnih.govresearchgate.netresearchgate.net The reaction of appropriate precursors with reagents like urea (B33335) or thiourea (B124793) can lead to the formation of pyrimidine-2,4-dione or thione derivatives. mdpi.com

HeterocycleReagentKey FeatureReference
PyrazoleHydrazine derivativesVersatile biological activity nih.govmdpi.comresearchgate.net
IsoxazoleHydroxylaminePharmacological applications researchgate.netnih.govnih.gov
PyrimidineUrea/Thiourea (from precursors)Core of many bioactive molecules nih.govmdpi.comnih.gov

Other Fused Heterocyclic Systems (e.g., Dihydrofurans, Pyrano[2,3-d]pyrimidines)

A comprehensive review of chemical literature does not yield specific instances of this compound being utilized as a direct precursor for the synthesis of dihydrofurans or pyrano[2,3-d]pyrimidines.

Dihydrofurans: The synthesis of dihydrofuran rings can be achieved through various routes, often involving the cyclization or cycloaddition of carbonyl compounds. chemcd.com For instance, the Feist–Benary synthesis utilizes α-halogen ketones and β-dicarbonyl compounds to form furan rings, with dihydrofurans as intermediates. chemcd.com While this compound is an α-dicarbonyl compound, its direct application in established dihydrofuran syntheses is not documented.

Pyrano[2,3-d]pyrimidines: The synthesis of pyrano[2,3-d]pyrimidine derivatives is commonly achieved through multicomponent reactions. A frequent strategy involves the condensation of an aldehyde, malononitrile, and a barbituric acid derivative. These reactions proceed via a tandem Knoevenagel–Michael cyclocondensation pathway. While dicarbonyl compounds can be key components in forming heterocyclic rings, the specific use of this compound in this context has not been reported in the available scientific literature.

Components in Material Science Applications

The investigation into the role of this compound in material science, specifically in light-harvesting materials, fluorophores, and dye-sensitized solar cells, reveals a similar absence of direct application.

Furan-containing compounds are recognized for their potential in light-harvesting applications. The furan moiety can be incorporated into conjugated polymer backbones and organic dyes to modulate their electronic and optical properties. However, the existing research on furan-based light-harvesting materials does not specify the use of this compound as a building block.

Future Research Directions in Furanyl Diketone Chemistry

Development of Novel Catalytic Systems for Selective Transformations

The conversion of biomass-derived furans, such as furfural (B47365) and 5-hydroxymethylfurfural (B1680220) (HMF), into high-value chemicals is a cornerstone of modern biorefinery research. nih.govacs.org A significant opportunity lies in the development of sophisticated catalytic systems capable of selectively transforming 1-(2-furanyl)butane-2,3-dione. Future work should focus on catalysts that can precisely target either the furan (B31954) ring or the diketone functional group.

Research efforts could be directed towards bifunctional catalysts that combine acidic and metallic sites. For instance, studies on the conversion of HMF have shown that zeolite-supported palladium (Pd) catalysts can facilitate both hydrolytic ring-opening and subsequent hydrogenation of the furan ring to produce linear diketones like 1-hydroxyhexane-2,5-dione. liverpool.ac.uk Similar strategies could be adapted for this compound to achieve selective ring-opening and hydrogenation, yielding valuable aliphatic diketones. The development of catalysts based on non-precious metals, such as nickel (Ni) or copper (Cu), supported on materials like silica, alumina, or carbon, is another critical avenue to enhance economic feasibility and sustainability. mdpi.com The catalytic transfer hydrogenation, which uses safer hydrogen donors instead of high-pressure H2 gas, also warrants investigation. mdpi.com

Table 1: Promising Catalytic Systems for Furanyl Compound Transformations

Catalyst System Target Transformation Potential Application for Furanyl Diketones Reference
Pd/Beta Zeolite Ring-opening and hydrogenation of HMF Selective opening of the furan ring to form linear diketones liverpool.ac.uk
Ni-doped Mo Carbide Hydrogenation of furfural Selective hydrogenation of the furan ring or diketone moiety mdpi.com
B/Cu Cooperative System Asymmetric propargylic substitution of ketones Enantioselective addition to the diketone carbonyls acs.org
Pt/C Hydrogenative rearrangement of furfural Rearrangement reactions involving the furan ring mdpi.com
Gold Nanoparticles Oxidation/Hydrogenation Selective oxidation or reduction of functional groups mdpi.com

Exploration of Asymmetric Synthesis Methodologies

Chirality is a critical factor in the biological activity of many molecules, and the development of methods to synthesize single-enantiomer compounds is a major goal in the pharmaceutical and fine chemical industries. nih.govethernet.edu.et The dione (B5365651) moiety in this compound presents an opportunity for creating chiral centers, specifically chiral α-hydroxy ketones, which are valuable synthetic intermediates. Future research should vigorously pursue asymmetric synthesis strategies to control the stereochemistry of reactions involving this diketone.

One promising avenue is the use of biocatalysis. Enzymes such as ketoreductases have demonstrated high chemo-, regio-, and enantioselectivity in the synthesis of chiral alcohols from prochiral ketones. researchgate.net These reactions are often performed under mild conditions, avoiding issues like racemization that can plague traditional chemical methods. taylorfrancis.com The screening of microbial sources or the engineering of specific enzymes could yield biocatalysts capable of asymmetrically reducing one of the carbonyl groups in this compound.

In parallel, the development of chiral metal catalysts for asymmetric transformations is crucial. Recent advances have shown that cooperative catalytic systems, such as a B/Cu dual catalyst, can achieve highly enantioselective propargylic substitution of ketone enolates to generate chiral ketones. acs.org Adapting such methodologies to achieve asymmetric additions (e.g., hydrogenation, alkylation, or arylation) to the diketone of this compound would represent a significant advancement, providing access to a range of enantiomerically enriched furanyl derivatives.

Advanced Computational Design and Prediction for Tailored Reactivity

Computational chemistry provides powerful tools for understanding and predicting chemical reactivity, thereby accelerating the design of new catalysts and reaction pathways. cmu.edu For furanyl diketones, methods like Density Functional Theory (DFT) can be employed to gain deep mechanistic insights. DFT calculations have been successfully used to study the structure, electronic properties, and reaction mechanisms of other furan derivatives. globalresearchonline.netnih.gov For example, DFT studies on the hydrogenation and ring-opening of furan on palladium surfaces have elucidated the reaction pathways and identified key reactive intermediates, which helps in controlling reaction selectivity. rsc.org

Future computational work on this compound could focus on:

Mechanistic Elucidation: Modeling the reaction pathways for catalytic transformations to understand how catalyst surfaces or active sites interact with the furan ring and diketone moiety. This can help explain selectivity and guide the design of improved catalysts.

Catalyst Screening: Computationally screening libraries of potential catalysts to predict their activity and selectivity for specific transformations, thereby prioritizing experimental efforts.

Reactivity Prediction: Using DFT and other methods to calculate properties like bond dissociation energies, frontier molecular orbital energies, and electrostatic potential maps to predict the most likely sites of reaction under various conditions. globalresearchonline.net

The integration of these computational approaches can significantly reduce the experimental effort required to develop tailored catalytic systems for desired transformations of furanyl diketones.

Table 2: Computational Methods in Furanyl Chemistry Research

Computational Method Application Relevance to Furanyl Diketones Reference
Density Functional Theory (DFT) Calculation of molecular structure, vibrational frequencies, reaction energies, and activation barriers. Understanding reaction mechanisms, catalyst-substrate interactions, and predicting reactivity. globalresearchonline.netrsc.org
Time-Dependent DFT (TD-DFT) Prediction of electronic absorption (UV-Vis) spectra. Characterizing the electronic structure and predicting spectroscopic properties. globalresearchonline.net
Gauge-Invariant Atomic Orbital (GIAO) Calculation of NMR chemical shifts. Aiding in the structural elucidation of reaction products. globalresearchonline.net
Molecular Dynamics (MD) Simulations Simulating the dynamic behavior of molecules and their interactions with solvents or biological targets. Investigating conformational flexibility and binding interactions with enzymes or receptors. frontiersin.org

Deeper Investigation into Mechanistic Biological Interactions

While furan derivatives are common in food and flavor chemistry, the specific biological interactions of this compound are largely uncharacterized. The presence of a reactive α-diketone functional group suggests the potential for covalent interactions with biological nucleophiles, such as amino acid residues in proteins. This reactivity is a double-edged sword; it could be harnessed for therapeutic purposes or it could be a source of toxicity.

Future research is needed to systematically investigate the compound's bioactivity. A starting point would be computational docking studies to predict potential binding interactions with various protein targets. Such in silico approaches have been used to design novel protein binders and to understand the binding modes of small molecules like fentanyl. frontiersin.orgnih.gov These computational predictions can then guide targeted in vitro experiments, such as enzyme inhibition assays or binding affinity measurements. Furthermore, given that some chemical reactions can induce oxidative stress and DNA damage, investigating the interaction of this compound with cellular systems is warranted. nih.govresearchgate.net Understanding these fundamental biological interactions is a prerequisite for any potential application in medicinal chemistry or for assessing its safety profile.

Application of Artificial Intelligence in Chemical Research for Discovery and Optimization

The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing chemical research, from reaction optimization to compound discovery. nih.gov This data-driven approach holds immense potential for advancing the chemistry of furanyl diketones.

Key areas where AI can be applied include:

Reaction Optimization: ML algorithms, particularly Bayesian optimization, can efficiently explore the vast parameter space of a chemical reaction (e.g., temperature, solvent, catalyst, concentration) to find the optimal conditions for yield or selectivity. beilstein-journals.orgrsc.org This can dramatically reduce the time and resources required compared to traditional one-factor-at-a-time or design-of-experiments approaches. rsc.org

Property Prediction: ML models can be trained on large chemical datasets to predict the physicochemical and biological properties of new molecules. For this compound and its derivatives, this could be used to forecast properties like solubility, toxicity, or even potential therapeutic activity, guiding synthetic efforts towards compounds with desirable characteristics.

De Novo Design: Generative AI models can design novel molecular structures with specific desired properties. This could be used to explore the chemical space around the furanyl diketone scaffold to identify new derivatives with enhanced performance for a particular application.

Uncovering Mechanistic Insights: AI can analyze large datasets from high-throughput experiments or computational studies to identify complex patterns and relationships that may not be apparent to human researchers, potentially uncovering new mechanistic insights into chemico-biological interactions. nih.govresearchgate.net

By integrating AI and ML with automated experimental platforms, researchers can create closed-loop systems that autonomously design, conduct, and analyze experiments, accelerating the pace of discovery and optimization in furanyl diketone chemistry. chemrxiv.org

Q & A

Q. What experimental methods are recommended for synthesizing 1-(2-Furanyl)butane-2,3-dione?

While direct synthesis protocols for this compound are not explicitly detailed in the provided evidence, analogous α-diketone derivatives (e.g., butane-2,3-dione) are often synthesized via condensation reactions between carbonyl-containing precursors. For this compound, a plausible route involves the reaction of 2-acetylfuran (1-(2-furanyl)ethanone) with a suitable diketone precursor under controlled conditions (e.g., acidic or basic catalysis). Post-synthesis characterization should include multinuclear NMR (1H, 13C) to confirm regiochemistry and FT-IR to validate carbonyl stretching frequencies .

Q. How can the structural stability of this compound be assessed experimentally?

X-ray crystallography is the gold standard for resolving tautomeric forms. If crystalline samples are unavailable, solution-phase NMR in deuterated solvents (e.g., CDCl3, DMSO-d6) can identify dominant tautomers by analyzing chemical shifts and coupling constants. For example, enolimine tautomers exhibit distinct proton environments near hydrogen-bonded regions, while enaminone forms show deshielded carbonyl signals. Comparative analysis with DFT-calculated NMR spectra (B3LYP/6-31G(d,p) level) enhances accuracy .

Advanced Research Questions

Q. How do solvent interactions influence tautomeric equilibria in α-diketones like this compound?

Solvent polarity and basicity modulate tautomer distribution:

  • Nonpolar solvents (vacuum/chloroform): Enolimine tautomers dominate due to strong intramolecular H-bonds (e.g., H5–N1 in OEa, Table 2 in ).
  • Polar solvents (DMSO): Solvent-solute H-bonding destabilizes enolimine, increasing enaminone contributions (up to 84% in DMSO vs. 40% in chloroform) .
  • Methodological note: Solvent effects can be modeled using the SMD continuum solvation method, with validation via experimental NMR solvent titration .

Q. How can researchers resolve contradictions between computational predictions and experimental data for tautomer ratios?

Discrepancies often arise from incomplete solvent models or neglected dynamic effects. To address this:

  • Compare DFT results with ab initio molecular dynamics (AIMD) simulations to account for solvent dynamics.
  • Validate computational predictions using variable-temperature NMR to assess entropy-driven tautomer shifts.
  • Re-examine basis set selection: Larger basis sets (e.g., 6-311++G(d,p)) improve accuracy for H-bonded systems .

Methodological Tables

Key Computational Parameters for Tautomer Analysis
Basis Set
Solvent Model
HOMA Index Threshold
Dominant Tautomer in DMSO
Dominant Tautomer in Vacuum

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.